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molecular formula C8H12N2OS B8526239 1-(beta-Thiocyanopropionyl) pyrrolidine

1-(beta-Thiocyanopropionyl) pyrrolidine

Cat. No. B8526239
M. Wt: 184.26 g/mol
InChI Key: OKSKIGYVXUQCFX-UHFFFAOYSA-N
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Patent
US03998808

Procedure details

1-(β-Chloropropionyl) pyrrolidine (16 grams; 0.1 mol), potassium thiocyanate (18 grams; 0.2 mol) and ethanol (100 ml) are charged into a glass reaction flask equipped with a mechanical stirrer and reflux condenser. The reaction mixture is then heated at reflux for a period of about 6 hours. After this time the reaction mixture is cooled and filtered. The filtrate is stripped of solvent and the residue is extracted with benzene. The benzene extract is evaporated under reduced pressure to yield 1-(β-thiocyanopropionyl) pyrrolidine as a residue.
Quantity
16 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5].[S-:11][C:12]#[N:13].[K+]>C(O)C>[S:11]([CH2:2][CH2:3][C:4]([N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1)=[O:5])[C:12]#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
ClCCC(=O)N1CCCC1
Name
potassium thiocyanate
Quantity
18 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of about 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with benzene
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S(C#N)CCC(=O)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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